molecular formula C15H9BrN2O3S B3735407 1-(4-bromophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-bromophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3735407
M. Wt: 377.2 g/mol
InChI Key: YAUGWEQGJSTZES-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BrTP, is a pyrimidine derivative that has been widely studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of BrTP is not fully understood. However, it has been proposed that BrTP exerts its biological activities by modulating various signaling pathways. For example, BrTP has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer. It has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
BrTP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It also exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, BrTP has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of BrTP is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, the synthesis of BrTP is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of BrTP is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of BrTP. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its therapeutic potential.

Scientific Research Applications

BrTP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, BrTP has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S/c16-9-3-5-10(6-4-9)18-14(20)12(13(19)17-15(18)21)8-11-2-1-7-22-11/h1-8H,(H,17,19,21)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUGWEQGJSTZES-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(4-bromophenyl)-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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